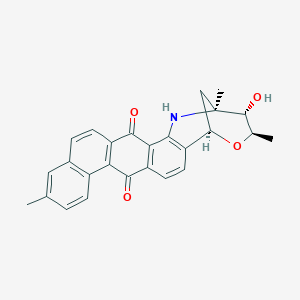

marmycin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23NO4 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione |

InChI |

InChI=1S/C26H23NO4/c1-12-4-6-15-14(10-12)5-7-17-20(15)23(28)18-9-8-16-19-11-26(3,25(30)13(2)31-19)27-22(16)21(18)24(17)29/h4-10,13,19,25,27,30H,11H2,1-3H3/t13-,19-,25-,26+/m1/s1 |

InChI Key |

DIIFOOCBJPITQV-IKTXJVIUSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2(C[C@@H](O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |

Canonical SMILES |

CC1C(C2(CC(O1)C3=C(N2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C=CC(=C6)C)C)O |

Synonyms |

marmycin A |

Origin of Product |

United States |

Structural Elucidation and Architectural Complexity of Marmycin a

Spectroscopic and Crystallographic Methods for Definitive Structure Determination

The definitive determination of Marmycin A's gross structure and absolute configuration relied heavily on a combination of advanced spectroscopic and crystallographic techniques nih.govwikipedia.orgnih.govchem960.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, provided crucial insights into the connectivity of atoms within the molecule nih.gov. High-resolution mass spectrometry (HRMS) was employed to establish the precise molecular formula, while infrared (IR) and ultraviolet (UV) spectroscopy offered information regarding functional groups and chromophores present in the compound.

A pivotal method for confirming the structure and, particularly, establishing the absolute configuration was X-ray crystallography wikipedia.org. Although obtaining suitable crystals of this compound proved challenging, successful efforts yielded crystals that allowed for X-ray diffraction analysis wikipedia.org. This technique provided unambiguous three-dimensional structural data, including bond lengths, bond angles, and the spatial arrangement of atoms.

The comprehensive application of these methods allowed for the precise mapping of this compound's complex framework.

Table 1: Key Spectroscopic and Crystallographic Methods Employed in this compound Elucidation

| Method | Purpose |

| NMR Spectroscopy | Determination of atom connectivity, functional groups, and relative stereochemistry (1D and 2D NMR, e.g., 1H, 13C, HMQC, HMBC) nih.gov |

| X-ray Crystallography | Definitive determination of gross structure and absolute configuration wikipedia.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula determination wikipedia.org |

| Infrared (IR) Spectroscopy | Identification of key functional groups |

| Ultraviolet (UV) Spectroscopy | Characterization of chromophoric systems |

Note: In a fully interactive digital article, this table would allow users to click on methods for more detailed explanations or links to raw data where available.

Characterization of Unique Molecular Architecture: Hexacyclic Framework with C- and N-Glycosidic Bonds

This compound possesses a distinctive molecular architecture characterized by a complex hexacyclic framework nih.govwikipedia.org. As an angucycline, its core structure is built around an anthraquinone (B42736) moiety, which is integrated within an extended angular aromatic backbone nih.gov.

A defining feature that sets this compound apart from many other angucycline amino glycoside metabolites is the simultaneous presence of both C-glycosidic and N-glycosidic bonds nih.govwikipedia.org. While C-glycoside linkages are commonly observed in certain angucyclines, the co-occurrence of both C- and N-glycosidic bonds leading to its hexacyclic arrangement was an unprecedented observation at the time of its isolation wikipedia.org.

Stereochemical Elucidation and Absolute Configuration Determination

The elucidation of this compound's stereochemistry and the determination of its absolute configuration were critical steps in fully characterizing the compound nih.govwikipedia.orgnih.govchem960.com. As noted, spectroscopic methods, particularly 2D NMR experiments, played a significant role in establishing the relative stereochemistry within the molecule. These studies involve analyzing coupling constants, NOESY (Nuclear Overhauser Effect Spectroscopy) correlations, and other parameters that provide information about the spatial proximity of protons and the dihedral angles between bonds.

The ultimate confirmation of the absolute configuration of this compound was achieved through X-ray crystallography wikipedia.org. This technique provides direct evidence of the three-dimensional arrangement of atoms, including their chirality. For this compound, the X-ray crystallographic data, including the Flack parameter (reported as -0.08), provided conclusive evidence for its absolute stereochemistry wikipedia.org. Furthermore, chemical synthesis from known precursors also lent strong support to the established absolute configuration of the marmycins nih.gov.

Biosynthetic Pathways and Genetic Foundations of Marmycin a Production

Identification of Marmycin A Producing Organisms

This compound, along with its congener marmycin B, was initially isolated from the culture broth of a marine sediment-derived actinomycete. This organism has been identified as a strain related to the genus Streptomyces, specifically Streptomyces CNH990 nih.gov. Streptomyces species are well-known producers of a vast array of secondary metabolites, including many clinically important antibiotics and anticancer agents, due to their diverse metabolic pathways nih.gov.

Table 1: this compound Producing Organism

| Compound Name | Producing Organism | Source |

| This compound | Streptomyces CNH990 | Marine sediment-derived actinomycete nih.gov |

Elucidation of Proposed Biosynthetic Pathways for this compound

Angucyclines, the class of natural products to which this compound belongs, are formally derived from polyketide biosynthesis. The proposed biosynthetic route for this compound involves the stepwise assembly of its distinct aromatic core and complex sugar moiety. Chemical synthesis studies have provided insights that support a plausible biomimetic pathway for the formation of marmycins.

The core structure of this compound, an angucycline, originates from the polyketide biosynthetic pathway. Aromatic polyketides are typically synthesized by Type II Polyketide Synthases (PKSs). This process involves the iterative condensation of small carboxylic acid units, primarily malonyl-CoA, to form a poly-β-keto chain.

The biosynthesis of this compound proceeds with the construction of its characteristic anthraquinone (B42736) core, which is a common feature of angucyclines. This aromatic backbone is then decorated with a complex sugar moiety. The sugar component of this compound is proposed to be derived from 3-epi,4-epi-vancosamine. The attachment of this sugar to the aromatic core involves the formation of both C- and N-glycosidic bonds, contributing to the unique hexacyclic framework of this compound. Chemical synthesis approaches have demonstrated the feasibility of constructing the angular aromatic core via a regioselective Diels-Alder cycloaddition and introducing the sugar backbone through a copper-catalyzed Ullmann cross-coupling followed by a Friedel-Crafts cyclization, lending support to similar biogenetic steps.

Polyketide Biosynthesis Origin

Characterization of Biosynthetic Gene Clusters (BGCs) for this compound and Related Angucyclines

The production of polyketides like this compound is orchestrated by specialized biosynthetic gene clusters (BGCs) found within the genome of the producing organism. While the specific BGC for this compound is not detailed in the provided search results, the general characteristics of BGCs for angucyclines and other aromatic polyketides are well-established.

The biosynthesis of aromatic polyketides, including angucyclines, is primarily mediated by Type II Polyketide Synthase (PKS) systems. A minimal Type II PKS system typically comprises a ketosynthase alpha (KSα), a ketosynthase beta (KSβ, also known as a chain length factor or CLF), and an acyl carrier protein (ACP). These core enzymes work iteratively to assemble the polyketide chain of a specific length, which then undergoes further modifications.

Beyond the minimal PKS components, BGCs for angucyclines contain a suite of ancillary enzyme genes that are crucial for the complete biosynthesis of this compound. These tailoring enzymes include ketoreductases (KRs), aromatases (AROs), cyclases, oxygenases, and sometimes transferases. These enzymes are responsible for the diverse cyclization patterns, oxidative modifications, glycosylations, and rearrangements that transform the initial polyketide chain into the final complex structure of this compound. Additionally, BGCs often include genes involved in self-resistance mechanisms and regulatory elements that control the expression and production of the secondary metabolite.

Type II Polyketide Synthase (PKS) System Involvement

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation and Analogue Generation

The biosynthesis of angucyclines like this compound typically involves Type II Polyketide Synthases (PKSs), which are responsible for assembling the characteristic polycyclic aromatic ring skeletons from simple precursors nih.govresearchgate.net. The modular nature of polyketide biosynthesis, coupled with the extensive genetic toolkits available for Streptomyces, makes it an ideal target for pathway manipulation.

Elucidation and Manipulation of the Biosynthetic Gene Cluster (BGC)

The foundational step in genetically engineering the production of a natural product like this compound is the identification and characterization of its biosynthetic gene cluster (BGC). Genome mining techniques are employed to identify these clusters, which typically contain genes encoding PKS enzymes, tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases), regulatory proteins, and transport proteins nih.govrsc.org. For angucyclines, the BGC would include genes for the core polyketide backbone synthesis and subsequent glycosylation and other modifications nih.gov.

Once the this compound BGC is identified, various genetic manipulation strategies can be employed:

Gene Knockout/Inactivation: Targeted disruption or deletion of specific genes within the BGC can lead to the accumulation of biosynthetic intermediates or the production of truncated or structurally simplified analogues. For instance, in other natural product biosynthesis, inactivation of a ketoreductase gene (e.g., mtmW in mithramycin biosynthesis) has successfully yielded novel analogues with modifications in the carbon side chain researchgate.net. Similarly, disrupting genes encoding specific tailoring enzymes (e.g., glycosyltransferases) could result in deglycosylated this compound derivatives or angucyclinone intermediates. The disruption of the merP gene in the meridamycin (B1247513) biosynthetic pathway, for example, completely abolished meridamycin production, confirming its role and demonstrating a method for analogue generation (e.g., C36-keto-meridamycin through KR1 domain deletion) researchgate.net.

Heterologous Expression: Transferring the entire this compound BGC into a more genetically tractable and high-producing host strain (e.g., Streptomyces lividans) can overcome limitations of the native producer, such as slow growth or low yields. This strategy facilitates easier genetic manipulation and scaled-up production of the natural product and its analogues nih.govnih.gov.

Generation of Analogues through Combinatorial Biosynthesis

Combinatorial biosynthesis leverages the modularity of PKS systems to create novel natural product analogues by modifying or exchanging biosynthetic components. For this compound, as an angucycline polyketide, this could involve:

Module/Domain Swapping: Since angucyclines are synthesized by Type II PKSs, which involve dissociable protein components rather than large modular enzymes like Type I PKSs, the strategy would involve exchanging specific PKS components (e.g., ketosynthases, chain length factors, acyl carrier proteins) or tailoring enzyme genes from different angucycline or polyketide BGCs researchgate.netwikipedia.org. This can lead to alterations in the polyketide backbone length, cyclization patterns, or introduction of new functionalities.

Introduction of Heterologous Tailoring Enzymes: this compound's structure includes complex sugar moieties and an angular aromatic backbone nih.govnih.gov. Introducing genes encoding diverse glycosyltransferases, hydroxylases, or methyltransferases from other Streptomyces pathways into the this compound producer could lead to the generation of novel glycosylated or otherwise modified analogues. For instance, in landomycin biosynthesis (another angucycline), genetic engineering has led to variants with altered saccharide moieties by deleting specific glycosyltransferase genes nih.gov. Similarly, manipulating genes involved in sugar biosynthesis can generate compounds with modified glycosylation profiles, as demonstrated with mithramycin analogues researchgate.net.

Precursor-Directed Biosynthesis: While not strictly genetic engineering of the pathway genes themselves, manipulating the availability of specific precursors through genetic means (e.g., engineering precursor biosynthesis pathways in the host) can lead to the incorporation of alternative building blocks into the polyketide chain, resulting in new analogues.

The table below illustrates potential genetic engineering strategies applicable to the this compound biosynthetic pathway for generating analogues.

| Genetic Engineering Strategy | Target Gene/Enzyme Class | Expected Outcome for this compound Biosynthesis | Example (General Principle) |

| Gene Knockout/Inactivation | Glycosyltransferase genes | Production of deglycosylated this compound or intermediates lacking specific sugar moieties. | Inactivation of lanGT2 in landomycin biosynthesis leading to accumulation of tetrangulol (B1209878) (aglycone) nih.gov. |

| Gene Knockout/Inactivation | Tailoring enzyme (e.g., hydroxylase, methyltransferase) | Production of this compound analogues with altered oxidation states or methylation patterns. | Deletion of KR1 domain in merA gene for meridamycin analogue generation researchgate.net. |

| Gene Overexpression | Pathway-specific regulatory gene | Enhanced production of this compound; activation of silent BGCs. | Overexpression of activator gene in S. chattanoogensis for chattamycin production researchgate.net. |

| Heterologous Expression | Entire this compound BGC | Production of this compound in a more tractable host; improved yield and easier manipulation. | Heterologous expression of marinomycin BGC in Streptomyces lividans nih.gov. |

| Combinatorial Biosynthesis | Exchange of PKS components (Type II) | Generation of this compound analogues with altered polyketide backbone structures. | Swapping PKS genes in other angucycline pathways to alter product structure researchgate.netnih.gov. |

| Combinatorial Biosynthesis | Introduction of novel glycosyltransferase genes | Production of this compound analogues with different sugar moieties. | Modification of sugar biosynthesis genes in mithramycin to generate novel analogues researchgate.net. |

Synthetic Strategies and Chemical Derivatization of Marmycin a

Challenges and Advances in Total Synthesis of Marmycin A

The total synthesis of this compound has been a demanding endeavor, primarily due to the complexity of its molecular architecture, including the sensitive glycosidic linkages and the angular aromatic core nih.gov. A significant challenge encountered in synthetic efforts has been the extreme instability of the required sugar unit, which has previously hindered the complete total synthesis of this compound nih.gov. Despite these difficulties, notable advances have been made, employing sophisticated chemical reactions to overcome synthetic hurdles.

Retrosynthetic Analysis and Key Fragment Disconnections

Retrosynthetic analysis of this compound typically involves disconnecting the molecule into its major building blocks: the angular anthraquinone (B42736) aromatic core and the complex sugar backbone unipr.itresearchgate.net. A proposed strategy involved obtaining a seco-marmycin intermediate by reacting an aromatic triflate (e.g., triflate 7) with a free aminosugar (e.g., amine 8) unipr.itresearchgate.net. This approach aimed to leverage the predicted high electron density at a specific carbon (C9) to facilitate a late-stage cyclization, even in the presence of an electron-withdrawing quinone fragment unipr.it.

Construction of the Aromatic Core

The construction of the angular aromatic core, characteristic of angucyclines, is a pivotal step in this compound synthesis. One successful strategy involves a one-pot multistep reaction sequence that includes a regioselective Diels-Alder cycloaddition nih.govunipr.itresearchgate.netnih.gov. Another approach for establishing a key aromatic fragment, 8-amino-3-methylbenz[a]anthraquinone, involved a sequence of reactions including decarboxylative alkylation, palladium(II) acetate (B1210297) (Pd(OAc)2)-catalyzed cyclization, and subsequent aromatization acs.org. This particular method allowed for the construction of the B-ring of the angucyclinone skeleton as a single regio-isomer nih.gov.

Introduction of the Glycosidic Backbone

The introduction of the complex sugar backbone, which features both C- and N-glycosidic bonds, is a critical and often challenging aspect of this compound synthesis nih.gov. A key strategy involves the use of a copper-catalyzed Ullmann cross-coupling reaction to attach the aminosugar moiety to the aromatic core nih.govunipr.itresearchgate.netnih.gov. Following this C-N bond formation, a challenging Friedel-Crafts cyclization is employed to complete the complex hexacyclic structure nih.govunipr.itresearchgate.netnih.govrsc.orgscience.gov. Additionally, Lewis acid-catalyzed N,C-glycosylation has been utilized, for instance, with indium bromide (InBr3), to annulate the dihydropyran moiety to an aminoanthraquinone at room temperature, yielding diastereomeric products colab.ws.

Methodological Developments in this compound Total Synthesis

The pursuit of this compound's total synthesis has spurred the development and refinement of several key synthetic methodologies. These advancements are crucial for efficiently assembling the complex molecular structure.

Regioselective Diels-Alder Cycloaddition Reactions

Regioselective Diels-Alder cycloaddition reactions play a central role in constructing the aromatic core of this compound nih.govunipr.itresearchgate.netnih.gov. This one-pot multistep reaction is instrumental in forming the angular aromatic framework by reacting a dienophile with a diene unipr.itresearchgate.net. The regioselectivity of this cycloaddition is vital for ensuring the correct connectivity and stereochemistry of the resulting polycyclic system unipr.itresearchgate.net.

Copper-Catalyzed Ullmann Cross-Coupling for C-N Bond Formation

The formation of the C-N glycosidic bond is a distinctive feature of this compound's structure nih.gov. Copper-catalyzed Ullmann cross-coupling has emerged as a crucial methodological development for this purpose nih.govunipr.itresearchgate.netnih.govscience.govthieme-connect.com. This reaction facilitates the attachment of the aminosugar to the anthraquinone core, addressing the challenge of forming this specific bond unipr.itresearchgate.net. The Ullmann cross-coupling is followed by an intramolecular Friedel-Crafts cyclization to finalize the sugar backbone's integration into the angucycline scaffold nih.govunipr.itresearchgate.netnih.govrsc.orgscience.gov.

Friedel-Crafts Cyclization Strategies

Friedel-Crafts cyclization plays a crucial role in the total synthesis of this compound, particularly in the formation of its complex sugar backbone and the establishment of the C-C glycosylation that contributes to the hexacyclic core thieme-connect.comnih.govthieme-connect.dethieme-connect.com. This challenging acid-mediated cyclization step is often employed following a copper-catalyzed Ullmann cross-coupling, which introduces the aminosugar moiety to the anthraquinone core thieme-connect.comnih.govthieme-connect.comnih.govvanderbilt.edu.

One notable approach involves subjecting a key intermediate to aqueous HBF4 under mild acidic conditions nih.gov. This process is critical for activating the anomeric position while concurrently decreasing the electron density at C9, possibly due to protonation or chelation of the aromatic amine or anthraquinone moiety nih.gov. This controlled activation favors the desired intramolecular Friedel-Crafts reaction, leading to the successful formation of the this compound core structure nih.gov. The methodology has been successfully applied to the genuine anthraquinone moiety, yielding the natural product and simpler structural analogues thieme-connect.comthieme-connect.com.

Palladium-Catalyzed Cyclization and C-N Coupling

Palladium-catalyzed reactions, specifically Pd(OAc)2-catalyzed cyclization and C-N coupling, are integral to the expeditious synthetic strategy for constructing the key fragment 8-amino-3-methylbenz[a]anthraquinone, which forms part of the aromatic core of this compound nih.govacs.orgacs.orgcolab.wsfigshare.com. These reactions are crucial for assembling the complex molecular architecture of this compound.

The C-N coupling reaction is essential for converting a precursor intermediate into the aniline (B41778) fragment, which is then utilized in subsequent glycosidation steps to build the C- and N-glycoside linkages in ring-B of this compound acs.orgacs.org.

Decarboxylative Alkylation and Aromatization in Core Synthesis

Decarboxylative alkylation and subsequent aromatization are key steps in establishing the 8-amino-3-methylbenz[a]anthraquinone core, a crucial tetracyclic aminoquinone moiety of this compound nih.govacs.orgacs.orgcolab.wsfigshare.com. This strategy provides a convenient method to access the angucyclinone tetracyclic nuclei acs.org.

One synthetic route for the aromatic core involves a one-pot multistep reaction that includes a regioselective Diels-Alder cycloaddition nih.govnih.govvanderbilt.edu. Following the cycloaddition, the resulting adducts can undergo oxidation to the quinone and subsequent aromatization of the E ring nih.gov. This process can involve the use of bases like potassium hydroxide (B78521) in ethanol, or even the nitro group itself can function as an oxidant for the aromatization nih.gov.

N-Glycosidation Reactions with Glycals

N-glycosidation reactions with glycals represent a significant synthetic approach for the construction of this compound and its analogues, particularly when aiming for the C- and N-glycoside linkages rsc.orgrsc.orgnih.govacs.orgrsc.orgrsc.org. The InBr3-catalyzed C- and N-glycosidation reaction has been successfully employed to prepare a library of desmethyl analogues of this compound in moderate yields nih.govacs.orgacs.orgcolab.wsfigshare.comresearchgate.net.

An unexpected N-glycosidation reaction of anthracen-1-amine with glycals was identified, leading to the synthesis of C1' N-linked analogues of this compound rsc.orgrsc.orgrsc.org. These products were further subjected to Friedel-Crafts acylation, Dess-Martin oxidation, and nucleophilic addition, yielding novel natural product analogues bearing a quaternary carbon center rsc.orgrsc.orgrsc.org.

Key findings in N-glycosidation reactions:

Catalyst: InBr3 (10%) proved to be an effective catalyst, significantly enhancing the production of desired cyclization products acs.org.

Yields: Moderate yields were typically obtained for desmethyl analogues using this method nih.govacs.org.

Stereoisomerism: The reaction can yield stereoisomers, with both major and minor products being isolated acs.org.

Synthesis of this compound Analogues and Structural Variants

The synthesis of this compound analogues and structural variants is driven by the desire to explore the structure-activity relationships and develop new compounds with improved biological properties rsc.orgrsc.orgnih.govnih.gov. Due to the limited supply of naturally occurring this compound, establishing synthetic routes for its analogues is crucial for sustainable research and therapeutic applications nih.govresearchgate.net.

Synthetic efforts have focused on modifying different parts of the this compound scaffold, including the sugar moiety and the aromatic core, to create a diverse range of structural variants rsc.orgrsc.orgthieme-connect.comacs.org.

Preparation of Desmethyl Analogues (e.g., C3'-desmethyl, 7'-nor-marmycin A)

The preparation of desmethyl analogues, such as C3'-desmethyl this compound and 7'-nor-marmycin A, has been a significant area of synthetic study nih.govnih.govacs.orgacs.orgcolab.wsfigshare.comnih.govresearchgate.netresearchgate.net. These analogues are important for understanding the role of specific methyl groups in the biological activity and structural integrity of this compound.

C3'-desmethyl Analogues: The synthesis of C3'-desmethyl analogues of this compound has been achieved through the InBr3-catalyzed C- and N-glycosidation reaction of 8-amino-3-methylbenz[a]anthraquinone with desmethyl glycals nih.govacs.orgacs.orgcolab.wsfigshare.com. This approach yielded these analogues in moderate yields, and their absolute configuration was confirmed by spectroscopic data and X-ray analysis acs.orgcolab.wsfigshare.com. For instance, compounds 30 and 31 (immediate C3'-desmethyl analogues) were obtained in 90% and 92% yield, respectively, after treating their acetates with ammonia (B1221849) in methanol (B129727) acs.org.

| Compound Name | Yield (%) | Catalyst | Key Reaction |

| C3'-desmethyl analogue (e.g., compound 30) | 90 acs.org | InBr3 acs.org | C- and N-glycosidation acs.org |

| C3'-desmethyl analogue (e.g., compound 31) | 92 acs.org | InBr3 acs.org | C- and N-glycosidation acs.org |

7'-nor-marmycin A: Significant work has been reported on the construction of 7'-nor-marmycin A nih.govresearchgate.netresearchgate.net. This often involves Lewis acid-catalyzed one-pot assemblies of suitable anilines and glycals, enabling the construction of the core structure of this compound devoid of the C7' methyl group nih.govresearchgate.net.

Synthesis of N-Linked Analogues

The synthesis of N-linked analogues of this compound has been explored, particularly focusing on the C1' N-linked variants rsc.orgrsc.orgnih.govrsc.orgrsc.org. These analogues possess unique structural features due to the direct N-glycosidic bond to the aromatic core.

A key method for their preparation involves an unexpected N-glycosidation reaction of anthracen-1-amine with glycals rsc.orgrsc.orgrsc.org. The resulting C1' N-glycosidation products can then undergo further modifications, such as N-trifluoroacetylation followed by O-deprotection, to yield more complex N-linked analogues rsc.org. Subsequent Friedel-Crafts acylation, Dess-Martin oxidation, and nucleophilic addition steps have been applied to these N-linked products, leading to novel analogues with quaternary carbon centers rsc.orgrsc.orgrsc.org.

Dimerization and Hybrid Molecule Synthesis (e.g., this compound-Artesunate Dimer)

The chemical derivatization of this compound has extended to the synthesis of dimeric and hybrid molecules, aiming to enhance or combine specific biological activities. A notable example is the creation of a synthetic hybrid molecule, termed Artesumycin, which combines this compound with Artesunate (B1665782). This strategy leverages the distinct properties of both compounds to achieve synergistic effects, particularly in the context of cellular activity nih.govrsc.orgresearchgate.net.

Rationale and Design: Artesumycin was designed to integrate the lysosome-targeting capability of this compound with the reactive oxygen species (ROS)-generating capacity of Artesunate, an artemisinin (B1665778) derivative rsc.orgresearchgate.net. This compound has been observed to accumulate in lysosomes, promoting cell death independently of direct genome targeting nih.govresearchgate.netnih.gov. Artesunate, on the other hand, is known to damage the endolysosomal compartment through the production of ROS, a process catalyzed by the high lysosomal content of redox-active free iron rsc.orgresearchgate.net. The rationale behind Artesumycin synthesis was to create a single molecular scaffold that could simultaneously exploit these two mechanisms, thereby achieving enhanced antiproliferative effects rsc.orgresearchgate.net.

Synthetic Strategy: The synthesis of Artesumycin (referred to as compound 21 or 3 in various studies) involved coupling this compound (compound 1 or 2) with Artesunate (compound 20 or 1) nih.govrsc.orgresearchgate.net. While the detailed multi-step synthesis of this compound itself involves complex reactions such as regioselective Diels-Alder cycloaddition for the aromatic core and copper-catalyzed Ullmann cross-coupling followed by Friedel-Crafts cyclization for the sugar backbone, the specific steps for the dimerization to form Artesumycin are described as a "synthetic dimer" nih.govresearchgate.netnih.gov. A related compound, "marmysunate," which is a fragmentation product of Artesumycin, was independently synthesized in 19 steps, building upon the established synthesis of this compound rsc.org. This suggests a sophisticated chemical linkage strategy to form the hybrid molecule.

Research Findings and Enhanced Activity: Studies have demonstrated that Artesumycin exhibits significantly enhanced antiproliferative activity compared to this compound or Artesunate when these compounds are used individually or in co-treatment nih.govrsc.orgresearchgate.net. This synergistic effect is attributed to Artesumycin's ability to induce iron-dependent lysosomal dysfunction and its chemical fragmentation in the presence of redox-active iron(II) within the lysosomal compartment rsc.orgresearchgate.net.

Table 1: Comparative Antiproliferative Activity (IC50 Values)

| Compound | Cell Line | Incubation Time | IC50 (µM) | Citation |

| Artesumycin | U2OS | 72 h | 0.23 | rsc.orgresearchgate.net |

| This compound | U2OS | 72 h | 14 | rsc.orgresearchgate.net |

| Artesunate | U2OS | 72 h | 1.1 | rsc.orgresearchgate.net |

| Artesumycin | MDA-MB-231 | 72 h | ~0.9 | nih.gov |

| This compound | MDA-MB-231 | 72 h | >10 (poorly effective) | nih.gov |

| Artesunate | MDA-MB-231 | 72 h | >10 (poorly effective) | nih.gov |

Note: For MDA-MB-231 cells, 10 µM of each this compound and Artesunate was required to reduce viable cells by approximately 50% when used independently nih.gov.

This data highlights the significant improvement in potency achieved through the dimerization and hybrid molecule synthesis approach, demonstrating a mechanistic synergy against the lysosome rsc.orgresearchgate.net. The ability of Artesumycin to selectively target lysosomes was further supported by fluorescence microscopy, which showed the small molecule accumulating in these organelles rsc.orgresearchgate.net.

Biological Activities and Mechanistic Insights of Marmycin a

General Antiproliferative and Cytotoxic Properties

Marmycin A (Marm A) demonstrates significant cytotoxicity against various cancer cell lines, often at nanomolar concentrations nih.govciteab.comwikipedia.orgnih.gov. Its antiproliferative effects have been observed across a spectrum of human cancer cell types. For instance, in HCT-116 colon cancer cells, this compound exhibited an impressive half-maximum inhibitory concentration (IC50) of 0.06 µM after 72 hours of treatment, proving nearly 18-fold more cytotoxic than its halogenated analog, marmycin B (IC50: 1.09 µM) nih.govwikipedia.org. Furthermore, studies in ovarian A2780 cancer cells revealed that this compound, at concentrations ranging from 20 to 200 nM, consistently induced a G0/G1 cell cycle arrest and promoted apoptosis nih.govwikipedia.org.

However, comparative studies with established chemotherapeutic agents like doxorubicin (B1662922) have provided nuanced insights into this compound's potency. In human osteosarcoma U2OS cells, this compound required higher concentrations to induce cell death, with an IC50 of approximately 10 µM after 72 hours, compared to doxorubicin's IC50 of about 0.1 µM nih.gov. Interestingly, while this compound induced cell death in these U2OS cells, it did not lead to a detectable cell cycle arrest by fluorescence-activated cell sorting, suggesting a mechanism distinct from typical cell cycle inhibitors nih.gov.

Table 1: Comparative Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Treatment Duration | Reference |

| This compound | HCT-116 | 0.06 | 72 hours | nih.govwikipedia.org |

| Marmycin B | HCT-116 | 1.09 | 72 hours | nih.govwikipedia.org |

| This compound | U2OS | ~10 | 72 hours | nih.gov |

| Doxorubicin | U2OS | ~0.1 | 72 hours | nih.gov |

Elucidation of Cellular Target and Subcellular Localization

Early hypotheses regarding this compound's mechanism of action were largely based on its structural resemblance to other angucyclines, pluramycins, and anthracyclines, which are known to target genomic DNA nih.govwikipedia.orgnih.govwikipedia.orgnih.gov. However, direct experimental evidence, particularly through fluorescence microscopy, has challenged this initial assumption, revealing a surprising and distinct cellular target for this compound nih.govwikipedia.orgwikidata.orgnih.govnih.gov.

Accumulation within Lysosomal Compartments

Remarkably, fluorescence microscopy studies have unequivocally demonstrated that this compound does not target the cell nucleus. Instead, it accumulates predominantly within lysosomal compartments nih.govwikipedia.orgwikidata.orgnih.govnih.govnih.govwikipedia.orgguidetopharmacology.orgfishersci.ca. This discovery was facilitated by this compound's inherent fluorescent properties, allowing for live cell imaging without the need for chemical labeling nih.gov.

Experiments involving co-treatment of U2OS cells with this compound (exhibiting red staining) and the lysosomal marker DND-22 (blue staining) showed significant co-localization, appearing as merged pink staining, indicative of their physical proximity within lysosomes nih.govnih.gov. Further confirmation was obtained through confocal microscopy of U2OS cells engineered to express GFP-Lamp1, a well-established biological marker for lysosomes, which also demonstrated clear co-localization with this compound nih.gov. Moreover, pretreatment with this compound was observed to prevent the accumulation of DND-22 in vesicles, further reinforcing its specific targeting of the lysosomal compartment nih.govnih.gov. It is important to note that this compound did not accumulate in the Golgi apparatus, suggesting that its lysosomal localization is not merely a non-specific interaction with lipophilic membranes nih.gov.

Contrast with Proposed Genome Targeting Mechanisms

The established mechanisms of action for many anthracycline-related drugs, such as doxorubicin, involve direct genome targeting through DNA intercalation, generation of reactive oxygen species (ROS), histone eviction, and interference with topoisomerase II, leading to genomic instability and cell death nih.govnih.govnih.gov. Despite sharing an anthraquinone (B42736) core with these compounds, this compound's cellular activity proceeds independently of direct genome targeting nih.govwikipedia.orgwikidata.orgnih.gov.

Experimental data indicate that this compound does not directly induce DNA damage or trigger a checkpoint-dependent cell cycle arrest nih.gov. While a low level of γH2AX (a marker for DNA double-strand breaks) was observed upon this compound treatment, this effect was abrogated by co-treatment with the caspase 3 inhibitor Z-DEVD-FMK, suggesting that any observed DNA cleavage was a downstream event of nuclease-mediated DNA degradation during apoptosis, rather than direct DNA damage by this compound itself nih.govnih.gov. This contrasts sharply with doxorubicin, which significantly increases γH2AX levels and induces phosphorylation of tumor suppressor p53 and production of p21, characteristic responses to direct DNA damage nih.govnih.gov. The distinct, rather curved molecular structure of this compound further supported the hypothesis that its mechanism of action is independent of DNA intercalation nih.gov.

Induction of Programmed Cell Death Pathways

This compound's cytotoxic effects are primarily mediated through the induction of programmed cell death pathways nih.gov.

Apoptosis Induction

This compound's ability to kill cancer cells is consistently linked to the induction of apoptosis nih.govciteab.comwikipedia.orgnih.gov. In ovarian A2780 cancer cells, this compound was shown to actively promote apoptotic cell death nih.govwikipedia.org. Mechanistically, this compound treatment leads to the cleavage of Bid, a pro-apoptotic protein, which subsequently triggers mitochondrial outer membrane permeabilization (MOMP) nih.gov. MOMP is a critical step in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-dependent cell death cascades nih.gov. Further evidence for caspase involvement includes observed reductions in caspase 3 levels, and a partial rescue of cell viability when cells were co-treated with pan-caspase inhibitors such as Z-DEVD-FMK or Z-VAD-FMK nih.gov.

Lysosomal-Mediated Cell Death Mechanisms

The accumulation of this compound within lysosomes is central to its cell death-inducing properties, establishing it as a lysosomotropic small molecule nih.gov. This compound is believed to act as a detergent, leading to lysosomal membrane permeabilization (LMP) nih.govguidetopharmacology.org. LMP is a crucial event in lysosomal-mediated cell death, resulting in the leakage of hydrolytic enzymes, such as cathepsin B (CB) and chymotrypsin (B1334515) (CT), from the lysosomes into the cytosol nih.gov.

The release of these lysosomal proteases into the cytosol plays a direct role in initiating cell death. This is evidenced by the observation that the cleavage of Bid, a key event in apoptosis, was prevented when cells were co-treated with inhibitors specific to cathepsin B (E-64, CA-074) or chymotrypsin (TPCK) nih.gov. Furthermore, this compound was shown to destabilize the lysosomal membrane, as demonstrated by the release of bulky FITC-dextran from lysosomes nih.gov. The therapeutic potential of targeting lysosomes was further highlighted by the development of artesumycin, a synthetic dimer of this compound and the lysosome-targeting agent artesunate (B1665782). This hybrid molecule exhibited synergistic antiproliferative activity against invasive MDA-MB-231 cancer cells, primarily by inhibiting cancer cell proliferation in an iron-dependent manner and specifically targeting the lysosomal compartment nih.govwikidata.orgnih.govguidetopharmacology.orgfishersci.canih.gov.

Modulation of Cell Cycle Progression (e.g., G1/S Cell Cycle Arrest)

Early research indicated that this compound exhibited cytotoxic properties against several cancer cell lines, with some studies associating its action with a G1/S cell cycle arrest, particularly in ovarian A2780 cancer cells wikipedia.org. Additionally, in HCT-116 cells, this compound was reported to induce modest apoptosis and arrest in the G1 phase of the cell cycle mims.com. However, subsequent investigations have presented contrasting findings. A 2015 study reported that while this compound induced cell death in U2OS cells, no G1/S cell cycle arrest was detected via fluorescence-activated cell sorting wikipedia.org. This study further noted that this compound did not lead to phosphorylation of p53 or significant induction of p21, suggesting that its mechanism of action does not directly involve DNA damage or a checkpoint-dependent cell cycle arrest wikipedia.org.

Synergistic Biological Activities of this compound Hybrids and Analogues

This compound has demonstrated enhanced biological activities when developed into molecular hybrids. A notable example is artesumycin, a synthetic dimer formed by combining this compound with artesunate, a known lysosome-targeting agent wikipedia.orgwikidoc.org. This hybrid exhibited synergistic antiproliferative activity against aggressive cancer cell lines, surpassing the efficacy of either this compound or artesunate when used individually or as a co-treatment wikipedia.orgwikidoc.org.

For instance, against the metastatic MDA-MB-231 breast cancer cell line, artesumycin displayed an IC50 value of approximately 0.9 μM after 72 hours of incubation wikipedia.org. In contrast, this compound and artesunate alone were considerably less effective, requiring concentrations of up to 10 μM to achieve poor efficacy, and 10 μM of each drug was needed to reduce viable cell numbers by only about 50% wikipedia.org. Furthermore, artesumycin proved superior to both artesunic acid and this compound in human osteosarcoma U2OS cells, demonstrating IC50 values of 0.23 µM, 1.1 µM, and 14.0 µM, respectively.

Table 1: Comparative IC50 Values of this compound, Artesunate, and Artesumycin

| Compound | Cell Line | IC50 (µM) | Incubation Time | Reference |

| This compound | MDA-MB-231 | >10 | 72 h | wikipedia.org |

| Artesunate | MDA-MB-231 | >10 | 72 h | wikipedia.org |

| Artesumycin | MDA-MB-231 | ~0.9 | 72 h | wikipedia.org |

| This compound | U2OS | 14.0 | Not specified | |

| Artesunic Acid | U2OS | 1.1 | Not specified | |

| Artesumycin | U2OS | 0.23 | Not specified |

Enhanced Activity with Lysosome-Targeting Agents

A key aspect of this compound's cellular activity is its remarkable accumulation within lysosomes, a process that promotes cell death independently of direct genome targeting wikipedia.orgmims.comwikidoc.org. This lysosomotropic property of this compound is leveraged in the design of its hybrids. Artesunate, the other component of artesumycin, is also known to target the lysosomal compartment, operating via Fenton-type chemistry wikipedia.org.

The synthetic hybrid artesumycin was specifically engineered to combine the lysosomotropic characteristic of this compound (an angucycline) with the iron-reactive capacity of artesunate (an endoperoxide). This strategic combination facilitates the selective targeting of the lysosomal compartment in cancer cells. Visual evidence from fluorescence microscopy has confirmed that artesumycin indeed selectively accumulates in lysosomes.

Investigation of Downstream Cellular Responses and Pathway Perturbations

This compound's mechanism of inducing cell death is distinct from traditional DNA-targeting agents, as it primarily accumulates in lysosomes rather than the nucleus wikipedia.orgwikidoc.org. This lysosomal accumulation is believed to lead to lysosomal dysfunction. This compound, with its polar aminosugar fused to a lipophilic aromatic core, may act as a detergent within the lysosomal compartment wikidoc.org. This action can trigger lysosomal membrane permeabilization (LMP), an event that results in the leakage of hydrolytic enzymes into the cytosol.

The downstream effects of this lysosomal perturbation include the promotion of mitochondrial outer membrane permeabilization (MOMP), subsequent release of cytochrome c, and activation of caspase-dependent cell death pathways wikidoc.org. Supporting this, Western blot analysis has revealed a reduction in the Bid protein upon treatment with this compound, indicating an activation of caspases wikidoc.org.

The hybrid compound artesumycin further elucidates downstream responses, demonstrating that its antiproliferative activity is iron-dependent and that it chemically fragments in vitro in the presence of redox-active iron(II).

Impact on Cellular Metabolism

While direct, comprehensive data on this compound's isolated impact on specific cellular metabolic pathways (e.g., glycolysis, oxidative phosphorylation) are not extensively detailed in the provided literature, its mechanism of action, particularly through its hybrid artesumycin, has significant metabolic implications. The iron-dependent activity of artesumycin directly links its cellular effects to iron homeostasis, which is a critical regulator of various metabolic and epigenetic processes within cells. Lysosomal dysfunction, a primary consequence of this compound and artesumycin activity, can indirectly affect cellular metabolism by disrupting the cell's recycling processes and nutrient availability. Furthermore, the iron-reactive nature of artesumycin and its interaction with the lysosomal iron pool suggest a perturbation of iron-dependent metabolic pathways, as iron is essential for numerous metabolic functions.

Role of Iron Homeostasis in this compound Action

Iron homeostasis plays a critical role in the biological activity of this compound, particularly when it is part of the hybrid compound artesumycin. Artesumycin's antiproliferative effect is profoundly dependent on the presence of iron. Experimental evidence demonstrates that co-treatment with deferoxamine (B1203445) (DFO), an iron chelator known to target lysosomal iron, significantly reduces the growth inhibitory properties of artesumycin. Conversely, supplementing cells with ferric ammonium (B1175870) citrate (B86180) (FAC), which increases iron availability, potentiates artesumycin's cell-killing ability.

This iron-dependent mechanism is integral to artesumycin's design, which combines this compound's lysosomotropic characteristics with artesunate's capacity to react with iron. The lysosomal iron pool is crucial for artesumycin's activity. The interaction with iron can lead to the formation of reactive oxygen species (ROS) and subsequent lysosomal membrane permeabilization (LMP), initiating a cascade of events that culminate in cell death. This highlights a sophisticated interplay between lysosomal targeting and iron reactivity in the cytotoxic action of this compound's hybrid.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Marmycin a Analogues

Systematic Exploration of Structural Modifications and Their Biological Impact

The systematic exploration of structural modifications of marmycin A and its analogues has provided valuable insights into the compound's biological impact. This compound, a novel angucycline isolated from a marine Streptomyces-related actinomycete, exhibits significant cytotoxic properties against various cancer cell lines.

One direct comparison involves this compound and its chlorinated analogue, marmycin B. While this compound demonstrated potent activity against human carcinoma HCT-116 cells with an IC50 of 60.5 nM, marmycin B was found to be less potent, exhibiting an IC50 of 1.09 µM against the same cell line. This difference highlights how a seemingly minor structural alteration, such as halogenation, can significantly impact the biological activity, suggesting the importance of this specific region for optimal interaction.

Remarkably, investigations into this compound's cellular activity revealed that it accumulates in lysosomes, promoting cell death independently of genome targeting. This mechanism distinguishes it from many other angucyclines, which are often proposed to act via DNA targeting. This unique cellular localization suggests that specific structural features of this compound are responsible for its lysosome-targeting ability. The development of a synthetic dimer of this compound and the lysosome-targeting agent artesunate (B1665782) demonstrated synergistic activity against the invasive MDA-MB-231 cancer cell line, indicating that strategic structural combinations can lead to enhanced biological effects.

Table 1: Cytotoxic Activity of this compound and Marmycin B against HCT-116 Cells

| Compound | IC50 against HCT-116 Cells |

| This compound | 60.5 nM |

| Marmycin B | 1.09 µM |

Identification of Key Pharmacophoric Elements for Biological Activity

The identification of key pharmacophoric elements for this compound's biological activity is intrinsically linked to its unique mechanism of action. A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure, thereby triggering or blocking a biological response.

Unlike many angucyclines that are thought to exert their effects through DNA targeting, this compound's distinct accumulation in lysosomes and subsequent induction of cell death independently of genome targeting points to specific structural features that dictate this alternative pathway. This suggests that the pharmacophoric elements of this compound are geared towards lysosomal recognition and perturbation rather than direct DNA intercalation.

The observed decrease in potency for marmycin B, the chlorinated analogue of this compound, underscores the critical role of the specific chemical environment around the site of chlorination for optimal biological activity. This implies that the precise arrangement of atoms and their electronic properties in this region are essential for the compound's interaction with its biological targets within the lysosomal pathway. The angucycline core and the complex sugar backbone are integral to this compound's unique molecular architecture, and their specific configurations are likely key contributors to its distinct biological profile.

Rational Design and Synthesis of Novel this compound Derivatives

The limited natural supply of this compound has prompted significant efforts in its chemical synthesis and the rational design of novel derivatives. This synthetic accessibility is crucial for conducting comprehensive SAR studies and developing analogues with improved properties.

Synthetic strategies for constructing the complex hexacyclic framework of this compound have involved a multi-step approach. The aromatic core has been successfully built using regioselective Diels-Alder cycloaddition reactions. The challenging sugar backbone, which contains both C- and N-glycosidic bonds, has been introduced through copper-catalyzed Ullmann cross-coupling, followed by Friedel-Crafts cyclization.

Examples of rationally designed derivatives include the synthesis of 7′-nor-marmycin A, which lacks the C7′ methyl group, and C3′-desmethyl analogues. These targeted modifications allow researchers to systematically investigate the impact of specific functional groups and steric arrangements on biological activity. Furthermore, the rational design extended to creating a synthetic dimer of this compound and artesunate, which exhibited synergistic antiproliferative activity against the MDA-MB-231 cancer cell line. This approach demonstrates the potential for developing multi-component systems based on this compound's scaffold to achieve enhanced therapeutic effects.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays an increasingly vital role in modern drug discovery, complementing experimental SAR studies by providing insights into molecular interactions and predicting biological activities. These in silico methods facilitate the rapid screening of potential compounds and guide the design of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to quantitatively correlate a compound's molecular structure or physicochemical properties with its biological activity. By establishing mathematical models, QSAR enables the prediction of the biological activity of new or untested compounds based on their structural features. This predictive capability is invaluable in drug design, allowing for the focused synthesis of compounds most likely to possess desired activities and aiding in the optimization of lead compounds. While specific QSAR models for this compound and its analogues were not detailed in the provided information, the principles of QSAR are directly applicable to systematically analyze and predict the cytotoxic potential of this compound derivatives based on their structural variations.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation and conformation of a small molecule (ligand) when it binds to a macromolecular target, such as a protein. This method helps in understanding the binding interactions and estimating the binding affinity between a compound and its target.

In the context of this compound, in silico molecular docking studies have been performed to evaluate its interactions with cancer target proteins. Notably, this compound demonstrated effective interaction with human epidermal growth factor receptor 2 (HER2), exhibiting a favorable binding energy of -472.92 kcal/mol. This finding suggests a potential molecular target for this compound's cytotoxic effects, providing a basis for further experimental validation.

Table 2: Molecular Docking Results for this compound

| Compound | Target Protein | Binding Energy (kcal/mol) |

| This compound | Human Epidermal Growth Factor 2 (HER2) | -472.92 |

Beyond static docking, molecular dynamics simulations can be employed to further investigate the stability of ligand-protein complexes over time and to gain insights into the conformational behavior upon ligand binding. Such simulations can reinforce the plausibility of predicted binding mechanisms and provide a more dynamic understanding of the interactions governing this compound's biological activity.

Advanced Analytical and Methodological Approaches in Marmycin a Research

Advanced Microscopy for Subcellular Localization and Cellular Activity Profiling

Strategies for Fluorescently Labeling Small Molecules (e.g., Click Chemistry)

Fluorescent labeling is a powerful tool for visualizing small molecules within cellular environments, providing insights into their localization and interaction with biological targets. Notably, marmycin A possesses intrinsic fluorescence, a property that has been exploited in imaging studies. Research has revealed that this compound predominantly accumulates in lysosomes, a crucial finding that highlights an alternative mechanism of action for this angucycline, distinct from direct genomic DNA targeting nih.govfishersci.cadsmz.de. This inherent fluorescence allows for direct visualization of this compound's cellular distribution without the need for external labeling.

Beyond intrinsic fluorescence, "click chemistry" represents a versatile and widely adopted strategy for fluorescently labeling small molecules. This approach involves bioorthogonal reactions that are highly efficient, selective, and compatible with aqueous biological conditions, causing minimal structural changes to the labeled molecule fishersci.caciteab.comguidetopharmacology.orgamericanelements.com. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, enabling the conjugation of azide- or alkyne-tagged molecules with fluorescent probes citeab.comamericanelements.comfishersci.ca. Protocols based on click chemistry have been established to fluorescently label small molecules in cells, aiding in the elucidation of their mechanisms of action fishersci.ca. This methodology has been applied for various purposes, including the labeling of newly synthesized DNA in cell proliferation assays and specific glycoprotein (B1211001) subclasses for biomarker discovery americanelements.com.

Chromatographic and Mass Spectrometric Separations for Compound Analysis

Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound and its related compounds in complex matrices. These methods provide high resolution and sensitivity, crucial for both discovery and mechanistic studies.

High-Performance Liquid Chromatography (HPLC)/Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established analytical technique widely utilized for the separation, detection, and quantification of various compounds mims.comrevvity.com. Ultra-High Performance Liquid Chromatography (UHPLC) represents an advanced evolution of HPLC, offering significant improvements in speed, resolution, and sensitivity mims.comwikipedia.orgciteab.com. UHPLC systems operate at higher pressures, enabling the use of columns packed with smaller particles (typically sub-2 µm), which results in enhanced separation efficiency and substantially reduced analysis times mims.comrevvity.comwikipedia.orgciteab.comfishersci.ca. While traditional HPLC provides robust analysis, UHPLC can achieve separations 3 to 5 times faster, with some UPLC systems (a specific type of UHPLC) offering up to a 10-fold increase in speed compared to conventional HPLC wikipedia.org. The advantages of UHPLC include narrow peaks and high spectral quality, facilitating compound identification, particularly in applications such as impurity profiling and product formulation citeab.comfishersci.ca. However, these benefits come with considerations such as higher operational costs and increased back pressure, which can impact column longevity mims.comciteab.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a critical tool for the analysis of this compound and its derivatives. LC-MS has been employed in research concerning this compound, enabling the identification of known compounds and the investigation of new secondary metabolites wikipedia.orgfishersci.caciteab.comuni.lu. For instance, studies have utilized HPLC-MS analysis, often involving systems such as a Shimadzu LC-6AD coupled with a Bruker Daltonics ESI-TOF mass spectrometer, to analyze samples related to this compound fishersci.ca. This integrated approach has been instrumental in confirming the presence of proposed structures in crude mixtures during synthetic studies of this compound uni.lu. Furthermore, the integration of MS-based metabolomics approaches, including LC-MS-Principal Component Analysis (PCA) and molecular networking, has facilitated the targeted isolation and structural elucidation of novel natural products from marine-derived bacteria, a context highly relevant to the discovery and study of compounds like this compound dsmz.de.

Biological Assays for Mechanism of Action Studies

Understanding the biological mechanisms through which this compound exerts its effects is crucial for evaluating its therapeutic potential. Various biological assays are employed to investigate its impact on cellular processes.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental for assessing the cytotoxic and antiproliferative effects of compounds like this compound on various cell lines. In studies investigating this compound, cell viability assays have been conducted using methods such as the CellTiter-Blue assay, which measures fluorescence to determine the number of viable cells nih.gov. These assays typically involve plating a defined number of cells (e.g., 2,000 cells per well in 96-well plates) and treating them with the compound for specific durations, such as 24 or 72 hours nih.govwikipedia.org.

Research has shown that this compound induces cell death in various cancer cell lines, including U2OS, A2780, and MDA-MB-231 nih.govwikipedia.org. A notable finding involves artesumycin, a synthetic dimer of this compound and the lysosome-targeting agent artesunate (B1665782). This dimer exhibited enhanced antiproliferative activity compared to this compound alone, particularly against the metastatic MDA-MB-231 breast cancer cell line. Artesumycin demonstrated an IC50 value of approximately 0.9 μM at 72 hours of incubation against MDA-MB-231 cells, whereas this compound and artesunate individually were less effective at concentrations up to 10 μM nih.gov.

Common methods for cell viability and proliferation assessment include colorimetric tetrazolium reagents (e.g., MTT), resazurin (B115843) reduction assays (like CellTiter-Blue), and luminogenic ATP assays, all of which measure markers associated with viable cell number revvity.com.

Table 1: Antiproliferative Activity of Artesumycin against MDA-MB-231 Cells

| Compound | Cell Line | Incubation Time | IC50 (µM) |

| Artesumycin | MDA-MB-231 | 72 hours | ~0.9 |

| This compound | MDA-MB-231 | 72 hours | >10 |

| Artesunate | MDA-MB-231 | 72 hours | >10 |

Note: IC50 values for this compound and Artesunate are approximate based on reported poor effectiveness at up to 10 μM nih.gov.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful and widely utilized technique for analyzing the cell cycle, providing rapid, precise, and reproducible determination of cellular populations in different phases (G0/G1, S, and G2/M) wikipedia.orgresearchgate.netfishersci.fiwikidata.org. This method typically involves staining cellular DNA content with fluorescent dyes such as propidium (B1200493) iodide (PI), 7-AAD, Hoechst 33342, or DAPI, which bind stoichiometrically to DNA wikipedia.orgresearchgate.netwikidata.org. By measuring the fluorescence intensity, researchers can differentiate between cells in G1 phase (normal DNA content), S phase (replicating DNA), and G2/M phases (double the DNA content) wikipedia.orgresearchgate.netwikidata.org.

In the context of this compound, early research had suggested that it might induce a G1/S cell cycle arrest in ovarian A2780 cancer cells nih.govwikipedia.org. However, more recent investigations utilizing fluorescence-activated cell sorting (FACS), a form of flow cytometry, revealed a different outcome. These studies indicated that while this compound did induce cell death, no cell cycle arrest was detected nih.gov. This finding challenges previous assumptions and underscores the importance of rigorous cell cycle analysis in elucidating the precise cellular mechanisms of action for compounds like this compound.

Q & A

Q. What is the proposed mechanism of action of marmycin A in cancer cells, and how does it differ from conventional DNA-targeting agents like doxorubicin (DXR)?

this compound exhibits cytotoxicity in cancer cells through mechanisms distinct from direct DNA damage. Unlike DXR, which intercalates DNA and induces double-strand breaks via topoisomerase II inhibition, this compound accumulates in cytoplasmic vesicles without nuclear penetration, as shown by confocal microscopy . While DXR triggers γH2AX phosphorylation (a DNA damage marker) and p53/p21 activation, this compound induces limited γH2AX phosphorylation, which is caspase-dependent, suggesting apoptotic DNA cleavage rather than direct genomic targeting . This divergence highlights a potential role in apoptosis initiation rather than cell cycle arrest.

Q. What are the key synthetic challenges in producing this compound, and what strategies have been employed to address them?

The synthesis of this compound is hindered by its complex bicyclic structure and stereochemical requirements. Biomimetic approaches, such as stepwise assembly of the aromatic core and a 3-epi,4-epi-vancosamine-derived sugar, have been explored . Lewis acid-catalyzed one-pot reactions for core structure assembly and efforts to incorporate the C7′ methyl group (absent in 7′-nor-marmycin A analogs) remain critical challenges . Synthetic routes prioritize modular strategies to enable structural diversification for mechanistic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported G1/S cell cycle arrest in ovarian cancer cells (A2780) and its lack of cell cycle arrest in human osteosarcoma cells (U2OS)?

Discrepancies may arise from cell type-specific responses or experimental conditions. To address this:

- Comparative assays : Perform parallel cell cycle analyses (e.g., fluorescence-activated cell sorting) across multiple cell lines under standardized conditions.

- Pathway inhibition : Use caspase inhibitors (e.g., Z-DEVD-FMK) to test if apoptosis masks cell cycle arrest signals .

- Transcriptomic profiling : Compare gene expression in A2780 vs. U2OS cells post-treatment to identify divergent signaling pathways. Such approaches can clarify whether this compound’s effects are context-dependent or influenced by secondary metabolic responses.

Q. What methodologies are recommended to investigate this compound’s subcellular localization and its implications for mechanism-of-action studies?

- Live-cell imaging : Utilize this compound’s intrinsic fluorescence (excitation: ~525 nm; emission: ~650 nm) for real-time tracking without chemical labeling .

- Colocalization assays : Combine with organelle-specific dyes (e.g., Lysotracker for lysosomes) to confirm cytoplasmic vesicle identity.

- Proteomic analysis : Isolate this compound-bound vesicles via subcellular fractionation and identify associated proteins to uncover targets (e.g., autophagy-related proteins like LC3 or p62) . These methods can elucidate whether vesicle accumulation correlates with autophagic flux or lysosomal dysfunction.

Q. How should researchers design experiments to reconcile limited γH2AX activation with caspase-dependent DNA damage in this compound-treated cells?

- Time-course assays : Measure γH2AX levels at multiple time points to distinguish early DNA damage from late apoptotic cleavage.

- Comet assay : Differentiate between direct DNA strand breaks (DXR-like) and caspase-mediated DNA fragmentation.

- Knockout models : Use CRISPR-edited cells lacking caspase-3 or apoptotic nucleases (e.g., CAD) to isolate γH2AX sources . Such designs can dissect whether DNA damage is a primary or secondary effect of this compound.

Methodological Guidance

Q. What statistical and analytical frameworks are critical for interpreting this compound’s dose-response variability across cancer cell lines?

- Dose-response modeling : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values, ensuring replicates account for cell line heterogeneity .

- Meta-analysis : Compare this compound’s potency (IC50 ~10 μM in U2OS) with structurally similar angucyclines (e.g., landomycin E) to identify structure-activity relationships .

- Error analysis : Report standard deviations for triplicate experiments and justify significant figures based on instrument precision (e.g., Nanodrop 2000 for protein quantification) .

Q. How can researchers leverage this compound’s fluorescent properties to study its uptake kinetics and intracellular trafficking?

- Flow cytometry : Quantify cellular uptake rates using this compound’s emission wavelength (650 nm) and compare with DXR’s nuclear signal .

- Fluorescence lifetime imaging (FLIM) : Assess microenvironment changes (e.g., pH, viscosity) in vesicles during treatment.

- Quenching experiments : Use selective quenchers to determine if fluorescence correlates with drug activation or degradation.

Data Contradiction Analysis

Q. How should conflicting reports on this compound’s autophagy modulation (e.g., LC3-II accumulation vs. p62 degradation) be addressed experimentally?

- Autophagic flux assays : Use lysosomal inhibitors (e.g., bafilomycin A1) to distinguish LC3-II accumulation due to enhanced autophagy initiation vs. impaired degradation.

- Western blot normalization : Ensure β-actin or GAPDH loading controls are consistent across studies to validate p62 quantification .

- Functional assays : Couple with GFP-LC3 transfection to visualize autophagosome formation dynamically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.